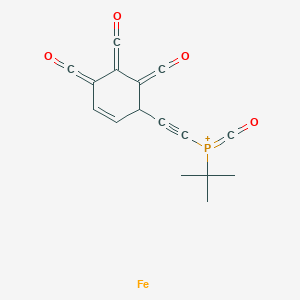

CID 71333446

Description

includes a mass spectrum and GC-MS chromatogram of CID 71333446, suggesting it is a volatile or semi-volatile organic compound analyzed via gas chromatography .

Properties

CAS No. |

105205-96-7 |

|---|---|

Molecular Formula |

C16H12FeO4P+ |

Molecular Weight |

355.08 g/mol |

InChI |

InChI=1S/C16H12O4P.Fe/c1-16(2,3)21(11-20)7-6-12-4-5-13(8-17)15(10-19)14(12)9-18;/h4-5,12H,1-3H3;/q+1; |

InChI Key |

PJKPLSBPSRWFQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[P+](=C=O)C#CC1C=CC(=C=O)C(=C=O)C1=C=O.[Fe] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71333446 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the following steps:

Initial Reaction: The starting materials undergo a series of reactions, often involving catalysts and specific temperature conditions to form intermediate compounds.

Intermediate Formation: These intermediates are then further reacted under controlled conditions, such as specific pH levels and solvents, to form the desired compound.

Purification: The final product is purified using techniques like crystallization, distillation, or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of CID 71333446 is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to optimize yield and purity.

Automated Purification: Advanced purification systems are employed to separate and purify the final product on a large scale.

Chemical Reactions Analysis

Types of Reactions

CID 71333446 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Reagents such as halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can lead to the formation of carboxylic acids or ketones.

Reduction: Typically results in the formation of alcohols or amines.

Substitution: Produces a variety of substituted derivatives depending on the substituent introduced.

Scientific Research Applications

CID 71333446 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and materials.

Mechanism of Action

The mechanism of action of CID 71333446 involves its interaction with specific molecular targets and pathways. The compound may:

Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.

Modulate Receptors: Interact with cellular receptors to modulate signaling pathways.

Alter Gene Expression: Influence gene expression by interacting with transcription factors or epigenetic modifiers.

Comparison with Similar Compounds

Structural Analogues

For example, CAS 1254115-23-5 (PubChem CID 57416287) shares a heterocyclic backbone, featuring a piperazine ring substituted with methoxy and nitro groups . Key comparative parameters include:

Key Observations :

- CID 71333446’s volatility (evidenced by GC-MS compatibility) contrasts with the low volatility of larger, hydrophobic compounds like rapamycin derivatives .

- Synthetic intermediates (e.g., CAS 1254115-23-5) often exhibit higher aqueous solubility than bioactive CIDs, which prioritize membrane permeability .

Functional Analogues: Chemical Inducers of Dimerization (CIDs)

highlights photocleavable CIDs , such as pRap and biotinylated α-methylnitrobenzylrapamycin, which enable spatiotemporal control of protein dimerization. Unlike CID 71333446, these compounds:

- Require photoactivation : Their activity is contingent on UV light exposure, enabling precise intracellular manipulation .

- Exhibit high molecular weights : This limits diffusion but enhances target specificity .

- Applications : Used in optogenetics and targeted drug delivery, whereas CID 71333446’s role (if any) in biological systems remains uncharacterized .

Analytical Comparisons: Mass Spectrometry and Fragmentation

demonstrates the use of source-induced collision-induced dissociation (CID) in differentiating structural isomers like ginsenosides. If CID 71333446 were analyzed similarly, its fragmentation patterns could be compared to compounds like ginsenoside Rf and pseudoginsenoside F11, which exhibit distinct MS/MS profiles due to glycosylation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.